2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Description

Structural Classification and Nomenclature of 2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide

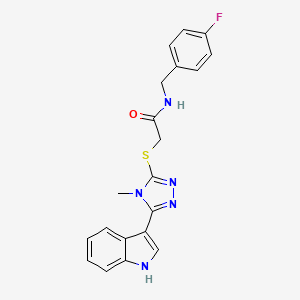

The compound this compound belongs to the class of indole-triazole hybrids, characterized by a fusion of indole and 1,2,4-triazole moieties linked via a thioether-acetamide bridge. Structurally, it comprises four distinct regions:

- Indole nucleus : A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- 1,2,4-Triazole ring : A five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, substituted with a methyl group at position 4.

- Thioether linkage : A sulfur atom connecting the triazole ring to an acetamide group.

- 4-Fluorobenzyl substituent : A benzyl group with a fluorine atom at the para position, attached to the acetamide nitrogen.

The IUPAC name systematically describes this architecture: N-(4-fluorobenzyl)-2-[[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide. The molecular formula is C₂₁H₁₉FN₆OS , with a calculated molecular weight of 422.48 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉FN₆OS |

| IUPAC Name | N-(4-fluorobenzyl)-2-[[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Molecular Weight | 422.48 g/mol |

| Key Functional Groups | Indole, 1,2,4-triazole, thioether, acetamide, 4-fluorobenzyl |

The triazole ring’s substitution pattern (methyl at position 4) and the para-fluorine on the benzyl group are critical for modulating electronic and steric properties, influencing binding interactions with biological targets.

Pharmacological Significance of Indole-Triazole Hybrid Scaffolds

Indole-triazole hybrids have emerged as privileged scaffolds in medicinal chemistry due to their synergistic pharmacological profiles. The indole moiety, prevalent in natural products like serotonin and mitomycin C, contributes to receptor binding via π-π stacking and hydrogen bonding. Meanwhile, the 1,2,4-triazole ring enhances metabolic stability and facilitates diverse non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with enzymatic active sites.

Recent studies highlight the versatility of these hybrids:

- Antimicrobial Activity : Indole-triazole conjugates exhibit potency against bacterial DNA gyrase, with docking studies revealing interactions with key residues (e.g., Asp300, His201).

- Antioxidant Effects : Hybrids with electron-donating substituents demonstrate radical scavenging capabilities, as shown in 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assays.

- Enzyme Inhibition : Analogous compounds inhibit α-amylase (IC₅₀ = 1.09–2.84 μM) and α-glucosidase, making them candidates for diabetes management.

The thioether linkage in this compound may further enhance bioavailability by resisting enzymatic hydrolysis compared to oxygen-based ethers.

Objectives of the Current Review

This review aims to:

- Elucidate Structural Nuances : Correlate the compound’s stereoelectronic features (e.g., fluorine’s electronegativity, triazole ring planarity) with potential bioactivity.

- Evaluate Pharmacological Potential : Synthesize evidence from analogous indole-triazole hybrids to predict mechanisms of action, such as enzyme inhibition or receptor modulation.

- Explore Structure-Activity Relationships (SAR) : Analyze how substitutions (e.g., fluorobenzyl vs. phenyl groups) impact potency and selectivity, guided by docking studies.

By integrating structural and pharmacological data, this review provides a foundation for rational design of next-generation indole-triazole therapeutics.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5OS/c1-26-19(16-11-22-17-5-3-2-4-15(16)17)24-25-20(26)28-12-18(27)23-10-13-6-8-14(21)9-7-13/h2-9,11,22H,10,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPNAZQEFVHLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An indole moiety

- A triazole ring

- A thioether linkage

- A fluorobenzyl substituent

These structural components are known to contribute to various biological activities, enhancing the compound's interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that triazole derivatives exhibit significant anticonvulsant properties. For example, compounds similar to this compound were tested in various animal models (e.g., PTZ and MES tests). These studies demonstrated that certain derivatives could effectively reduce seizure activity with median effective doses (ED50) comparable to established anticonvulsants like carbamazepine .

Anticancer Activity

Triazole compounds have also been investigated for their anticancer potential. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study highlighted that triazole-containing compounds could inhibit aromatase enzymes, which are crucial in estrogen synthesis in breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Compounds with similar frameworks have exhibited antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting nucleic acid synthesis .

Other Pharmacological Effects

Additional research has pointed towards the anti-inflammatory and analgesic properties of triazole derivatives. These effects are believed to stem from the modulation of inflammatory pathways and pain receptors in the body .

Study 1: Anticonvulsant Evaluation

In a systematic evaluation of several triazole derivatives, one compound demonstrated an ED50 of 15.2 mg/kg in the rat PTZ test. This study concluded that modifications on the triazole ring significantly influenced anticonvulsant efficacy .

Study 2: Anticancer Mechanisms

A study focusing on the anticancer activity of triazole derivatives found that specific substitutions on the indole moiety enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .

Study 3: Antimicrobial Efficacy

Research investigating the antimicrobial effects of triazole derivatives revealed that compounds with a similar structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antimicrobial potency .

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the triazole ring enhances the compound's ability to combat various pathogens:

- Antibacterial Properties : Compounds featuring the triazole scaffold have demonstrated significant antibacterial activity against strains like Staphylococcus aureus (including MRSA) and Escherichia coli. Studies indicate that these compounds exhibit minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics such as ciprofloxacin and vancomycin .

- Antifungal Activity : The triazole derivatives also show promise as antifungal agents. For instance, certain synthesized hybrids have been noted for their effectiveness against fungal infections, thus expanding their potential therapeutic uses in treating infections caused by fungi .

Anticancer Properties

Recent studies have highlighted the potential of triazole-containing compounds in oncology:

- Inhibition of Cancer Cell Proliferation : Research has shown that compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can inhibit the growth of various cancer cell lines. The indole moiety is particularly noted for its role in enhancing cytotoxic effects against cancer cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective applications:

- Neuroprotection : Some derivatives of 1,2,4-triazoles have been reported to exhibit neuroprotective effects, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems . This opens avenues for research into treatments for neurodegenerative diseases.

Molecular Modeling and Drug Design

The unique chemical structure allows for advanced molecular modeling applications:

- Structure-Activity Relationship (SAR) : Computational studies have been utilized to optimize the design of new derivatives based on the parent compound. By modifying substituents on the indole and triazole rings, researchers can predict improved potency and selectivity for specific biological targets .

Synthesis and Characterization

The synthesis of this compound involves several key steps that can be optimized for better yields:

| Step | Description |

|---|---|

| 1 | Synthesis of the 1H-indole moiety through standard organic reactions. |

| 2 | Formation of the triazole ring via cyclization reactions involving appropriate precursors. |

| 3 | Coupling with the acetamide side chain to yield the final product. |

Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial in confirming the identity and purity of synthesized compounds .

Comparison with Similar Compounds

Triazole-Indole Hybrids

Bis-Indolyl Triazole Derivatives ():

Compounds like 3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole share the triazole-thioether-indole backbone but incorporate a second indole group. These bis-indolyl analogs exhibit cytotoxic activity (e.g., IC₅₀ values <10 µM in cancer cell lines), suggesting that the target compound’s single indole may reduce steric hindrance while retaining bioactivity .

Key Differences :

- Biological Activity : Bis-indolyl derivatives show cytotoxicity via tubulin inhibition, while the target compound’s fluorobenzyl group may favor kinase or GPCR interactions.

Triazole-Thioacetamides with Aromatic Substitutions

N-(4-Methylphenyl) Analog ():

The compound 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide (CAS 734535-48-9) replaces the indole with a 4-fluorophenyl group and uses a 4-methylphenyl acetamide. This highlights the role of fluorine in enhancing metabolic stability and π-π stacking interactions.

Key Differences :

Triazole-Based Orco Modulators

VUAA1 and OLC15 ():

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ) and OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ) are triazole-thioacetamides acting as insect olfactory receptor (Orco) agonists/antagonists. These compounds share the triazole-thioacetamide scaffold but replace indole with pyridine or alkylphenyl groups.

Key Differences :

- Aromatic Systems : The target compound’s indole and fluorobenzyl groups may redirect activity toward mammalian targets (e.g., serotonin receptors) rather than insect Orco .

- Functional Groups : VUAA1’s pyridine enhances cation-π interactions, while the target’s fluorine may improve blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.